The compound (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine is a member of the benzimidazole family, which is recognized for its diverse biological activities. This compound features a fluorine atom at the 6-position and a methyl group at the 7-position of the benzimidazole ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis and characterization of this compound have been documented in various scientific literature, reflecting its significance in research related to pharmacology and organic chemistry. Notably, studies have focused on its synthesis methodologies and biological implications, particularly in relation to antimicrobial and anticancer activities .
The synthesis of (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time play crucial roles in optimizing yields and purity. For instance, reactions are often conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .
The molecular structure of (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine can be represented as follows:
This compound features a fused ring system characteristic of benzimidazoles, with substituents that influence its reactivity and interaction with biological targets.
Crystallographic studies may provide insights into bond lengths and angles within the structure, which are essential for understanding its chemical behavior. For example, typical C–N bond lengths in similar compounds range from 1.33 Å to 1.47 Å, while C–C bonds generally fall between 1.35 Å and 1.50 Å .
The reactivity of (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine can be explored through various chemical transformations:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing factors like selectivity and yield .
The mechanism of action for compounds like (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine often involves:
Studies indicate that benzimidazole derivatives can exhibit activity against various pathogens by disrupting cellular processes or inhibiting key enzymes involved in metabolic pathways .
Relevant data on melting points, boiling points, and spectral characteristics (NMR, IR) would provide additional insights into its physical properties .
The compound has potential applications in several areas:
Research continues into optimizing its efficacy and expanding its applicability across various fields .
The benzimidazole nucleus—a fusion of benzene and imidazole rings—represents a privileged scaffold in medicinal chemistry, first synthesized in 1878 via condensation of o-phenylenediamine with formic acid [4]. This heterocyclic system gained prominence through seminal compounds like bendamustine (chemotherapy for chronic lymphocytic leukemia) and omeprazole (gastric acid secretion inhibitor), demonstrating structural versatility for diverse therapeutic applications [5] [7]. The scaffold’s significance stems from its aromaticity and hydrogen-bonding capacity, enabling interactions with biological targets via π-π stacking, metal coordination, and polar contacts [4]. Modifications at the N1, C2, and C5/C6 positions (Figure 1) have yielded derivatives with tailored bioactivities, establishing benzimidazoles as a "molecular chameleon" in pharmacotherapy [7].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Compound | Substituents | Therapeutic Use | Year Introduced |
---|---|---|---|
Bendamustine | N1: chloroethyl; C5: methyl; C6: nitro | Chemotherapy (leukemia) | 1960s |
Omeprazole | C2: pyridylmethylsulfinyl; C5: methoxy | Proton pump inhibitor | 1980s |
Benzimidazole-chalcones | C2: chalcone linker | Topoisomerase II inhibition | 2020s |
Target Compound (this work) | C6: fluoro; C7: methyl; C2: aminomethyl | Antimicrobial/anticancer lead | Current study |
Fluorine incorporation is a strategic tactic in modern drug design, leveraging its high electronegativity (Pauling scale: 3.98), small atomic radius (1.47 Å), and strong C-F bond energy (485 kJ/mol) to modulate pharmacokinetics and target affinity. In (6-fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine (MW: 179.19 g/mol, C₉H₁₀FN₃), the C6-fluorine atom enhances membrane permeability by reducing basicity (pKa shift) and increasing lipophilicity (calculated logP: 1.30) [3] [10]. Concurrently, the C7-methyl group:
Table 2: Physicochemical Properties of (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₁₀FN₃ | Balanced carbon/nitrogen ratio for bioactivity |
Molecular Weight | 179.19 g/mol | Optimal for cell membrane penetration |
Topological Polar Surface Area (TPSA) | 54.7 Ų | Facilitates blood-brain barrier crossing |
Hydrogen Bond Donors | 2 (amine + N1-H) | Enables target recognition via H-bonding |
Rotatable Bonds | 1 (aminomethyl group) | Maintains conformational rigidity |
Benzimidazole derivatives exhibit dual therapeutic relevance in oncology and infectious disease research due to their polypharmacology:
Apoptosis induction: N1-cyclopropyl derivatives (e.g., EVT-1758382) trigger caspase-mediated cell death in solid tumors [7]
Antimicrobial Mechanisms:
The target compound’s 6-fluoro-7-methyl-aminomethyl architecture synergizes three bioactivity-enhancing features: fluorine’s electronic effects, methyl’s metabolic stability, and the primary amine’s versatility for derivatization (e.g., Schiff base formation, amidation) [8] [10]. Structure-activity relationship (SAR) studies confirm that lipophilic C6/C7 substituents (fluoro/methyl > methoxy/hydroxy) amplify cytotoxicity against multidrug-resistant pathogens and tumor cell lines by 3–5 fold compared to unsubstituted analogs [5] [8].
Table 3: Bioactivity Trends in Substituted Benzimidazole Methanamines
Substituent Pattern | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) | Key SAR Insight |
---|---|---|---|
Unsubstituted (C₈H₉N₃) | >50 (S. aureus) | >20 (PC-3) | Baseline activity |
5-Fluoro (C₈H₈FN₃) | 7.8 (MRSA) | 8.3 (PC-3) | Fluorine boosts penetration |
6,7-Difluoro (C₈H₇F₂N₃) | 3.9 (C. albicans) | 5.1 (HepG2) | Fluorines enhance DNA affinity |
6-Fluoro-7-methyl (Target) | <1 (S. aureus) | <5 (MCF-7 predicted) | Methyl optimizes lipophilicity |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2